molecular formula C17H18N4O5S B4616504 N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B4616504
M. Wt: 390.4 g/mol
InChI Key: DVLMPOMWDZPNCJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.09979086 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide and its derivatives are of significant interest in scientific research due to their diverse biological activities. These compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.

  • Anti-inflammatory and Antimicrobial Activities : Novel derivatives have demonstrated promising anti-inflammatory activity, showing up to 61-85% TNF-α and 76-93% IL-6 inhibitory activity at a concentration of 10 μM. These compounds also exhibited antimicrobial activity against pathogenic bacteria and fungi, with MIC values ranging from 70 to 10 μg/mL (Keche et al., 2012).

  • Antioxidant Activities : Synthesized derivatives have been evaluated for their antioxidant activities, showing potent urease inhibitory activities and excellent antioxidant activity more than the standard drug in various assays (Khan et al., 2010).

  • Anticancer Activities : The spectral, modeling, and anticancer activity studies on newly synthesized compounds revealed that the ligand and its Cd(II) complex exhibited strong activities, suggesting their potential application in cancer therapy (Abou‐Melha, 2021).

  • Mechanism of Action Studies : Investigations into the cytotoxicity against human tumor cells and structure-activity relationship studies have provided insights into the mechanism of action of these compounds, indicating their potential in targeted cancer therapy (Soares et al., 2012).

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-25-13-8-12(9-14(10-13)26-2)18-17(27)20-19-16(22)7-11-5-3-4-6-15(11)21(23)24/h3-6,8-10H,7H2,1-2H3,(H,19,22)(H2,18,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLMPOMWDZPNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NNC(=O)CC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.